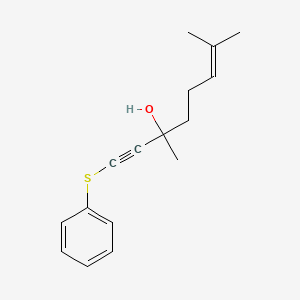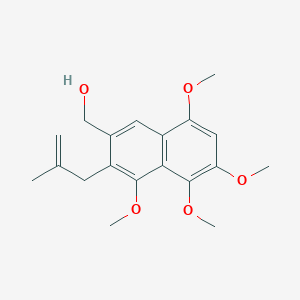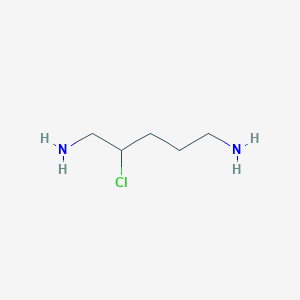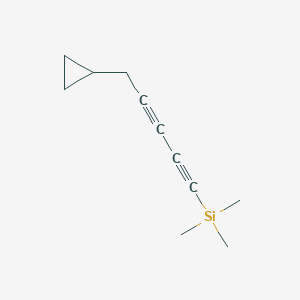
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL is a chemical compound with a complex structure that includes both alkyne and alkene functionalities
Preparation Methods
The synthesis of 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is a key step in the preparation of this compound, providing the necessary alkyne functionality. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL involves its interaction with molecular targets through its alkyne and alkene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The phenylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL can be compared with other similar compounds such as:
3,7-Dimethyl-6-octen-1-yn-3-ol:
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants, used in perfumes and flavorings.
Nerolidol: Another terpene alcohol with applications in fragrances and as a potential therapeutic agent.
Properties
CAS No. |
923002-16-8 |
|---|---|
Molecular Formula |
C16H20OS |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3,7-dimethyl-1-phenylsulfanyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C16H20OS/c1-14(2)8-7-11-16(3,17)12-13-18-15-9-5-4-6-10-15/h4-6,8-10,17H,7,11H2,1-3H3 |
InChI Key |
TVNDHLKIVYXERO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#CSC1=CC=CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)

![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)





![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)

